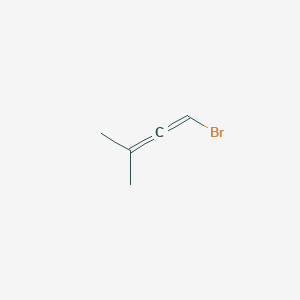
1-bromo-3-methylbuta-1,2-diene
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-bromo-3-methylbuta-1,2-diene is an organic compound with the molecular formula C5H7Br It is a derivative of butadiene, where one hydrogen atom is replaced by a bromine atom and another by a methyl group
Preparation Methods
Synthetic Routes and Reaction Conditions
1-bromo-3-methylbuta-1,2-diene can be synthesized through the reaction of isoprene with hydrobromic acid (HBr) in the presence of a catalyst such as cuprous halide. The reaction is typically carried out at temperatures ranging from -20°C to 30°C . This method ensures the selective bromination of the isoprene to yield the desired product.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of continuous flow reactors to maintain optimal reaction conditions and ensure high yield and purity of the product. The use of advanced catalysts and reaction monitoring systems further enhances the efficiency of the production process.
Chemical Reactions Analysis
Types of Reactions
1-bromo-3-methylbuta-1,2-diene undergoes various types of chemical reactions, including:
Addition Reactions: It can participate in 1,2- and 1,4-addition reactions with strong acids like HBr.
Cycloaddition Reactions: It can undergo Diels-Alder reactions, forming six-membered rings when reacted with dienophiles.
Common Reagents and Conditions
Hydrobromic Acid (HBr): Used in addition reactions to form brominated products.
Dienophiles: Used in cycloaddition reactions to form cyclic compounds.
Major Products Formed
1,2-Addition Products: Formed at lower temperatures, where the bromine adds to the less substituted carbon.
1,4-Addition Products: Formed at higher temperatures, where the bromine adds to the more substituted carbon.
Scientific Research Applications
1-bromo-3-methylbuta-1,2-diene has several applications in scientific research:
Biology: Studied for its potential interactions with biological molecules, although specific applications are still under investigation.
Medicine: Potential use in the synthesis of pharmaceutical intermediates, although further research is needed to establish its efficacy and safety.
Industry: Used in the production of polymers and other materials with unique properties.
Mechanism of Action
The mechanism of action of 1-bromo-3-methylbuta-1,2-diene involves its reactivity as a diene. In addition reactions, the compound forms resonance-stabilized carbocations, which can undergo further reactions depending on the reaction conditions . The molecular targets and pathways involved are primarily related to its ability to form stable intermediates and products through these reactions.
Comparison with Similar Compounds
1-bromo-3-methylbuta-1,2-diene can be compared with other similar compounds such as:
1,3-Butadiene: A simple diene without any substituents, used extensively in the production of synthetic rubber.
1-Bromo-2-butene: Another brominated butene, but with different substitution patterns, leading to different reactivity and applications.
Properties
CAS No. |
6214-32-0 |
|---|---|
Molecular Formula |
C5H7Br |
Molecular Weight |
147.01 g/mol |
InChI |
InChI=1S/C5H7Br/c1-5(2)3-4-6/h4H,1-2H3 |
InChI Key |
HEYFMOCDPOXERD-UHFFFAOYSA-N |
Canonical SMILES |
CC(=C=CBr)C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
















